3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate reagent to introduce the 8-yloxy group.
Coupling with 4-Methoxyphenyl Group: The quinolin-8-yloxy intermediate is then coupled with a 4-methoxyphenyl derivative under specific conditions to form the desired intermediate.
Amidation Reaction: The final step involves the amidation of the intermediate with a propanamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and quinolin-8-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
- 3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)butanamide
- 3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)pentanamide
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-quinolin-8-yloxyethyl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-10-7-16(8-11-18)9-12-20(24)22-14-15-26-19-6-2-4-17-5-3-13-23-21(17)19/h2-8,10-11,13H,9,12,14-15H2,1H3,(H,22,24) |
InChI Key |
ODLKPGZPKOBJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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